molecular formula C10H19Cl2N3O B6273630 rac-1-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride CAS No. 2307756-72-3

rac-1-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride

Cat. No.: B6273630
CAS No.: 2307756-72-3
M. Wt: 268.2
InChI Key:
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Description

The compound known as rac-1-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride is a complex organic molecule notable for its applications in scientific research and industrial processes. This compound features a unique structure consisting of an imidazole ring and an oxane ring linked through a methanamine group, which is further stabilized by its dihydrochloride form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride typically involves multiple steps starting from readily available precursor chemicals. Key steps may include:

  • Formation of the Imidazole Ring: Utilizing reagents such as glyoxal and ammonia derivatives.

  • Synthesis of the Oxane Ring: Achieved through methods like epoxide ring opening.

  • Coupling Reactions: Connecting the imidazole and oxane rings through methanamine intermediates under controlled conditions.

Industrial Production Methods: Industrial-scale production would demand efficient and scalable routes, often involving:

  • Batch Processes: Using large reactors for each synthetic step.

  • Continuous Flow Chemistry: For improved yield and reduced reaction time.

  • Purification Methods: Techniques like crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions including:

  • Oxidation: Reacting with agents such as potassium permanganate.

  • Reduction: Using reducing agents like sodium borohydride.

  • Substitution: Involving nucleophiles or electrophiles to modify the compound.

Common Reagents and Conditions

  • Oxidation: Typically performed in acidic or neutral conditions.

  • Reduction: Often conducted in alcoholic solvents.

  • Substitution: Requires specific catalysts or high temperatures.

Major Products Formed: Reactions of rac-1-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride yield various products depending on the type of reaction, such as oxidized derivatives, reduced alcohols, or substituted compounds.

Scientific Research Applications

Chemistry

  • Synthesis of Advanced Materials: As a building block in the creation of polymers and complex organic structures.

Biology

  • Enzyme Inhibition Studies: Investigating the compound’s effects on specific enzymes.

Medicine

  • Pharmaceutical Research: Potential use in drug development due to its unique biological activities.

Industry

  • Catalysis: Serving as a catalyst in chemical reactions or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action for rac-1-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride involves:

  • Interaction with Molecular Targets: Binding to proteins or enzymes.

  • Pathways Involved: Modulating biochemical pathways related to the imidazole and oxane structures.

Comparison with Similar Compounds

Similar Compounds

  • rac-1-[(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride

  • rac-1-[(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride

Unique Features: The specific stereochemistry of rac-1-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride imparts unique reactivity and biological activity compared to its isomers, making it a compound of special interest in both research and industrial applications.

Properties

CAS No.

2307756-72-3

Molecular Formula

C10H19Cl2N3O

Molecular Weight

268.2

Purity

95

Origin of Product

United States

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